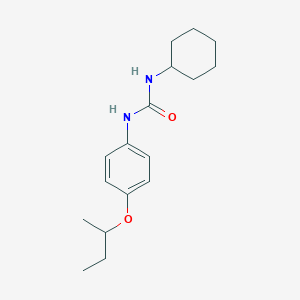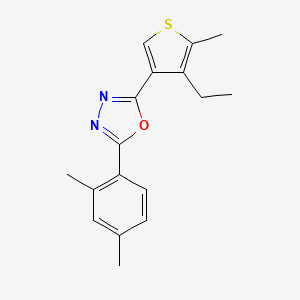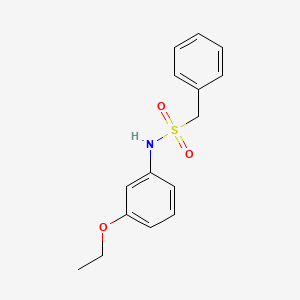
N-(2-methoxyethyl)-N'-(3-methyl-2-pyridinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl)-N'-(3-methyl-2-pyridinyl)urea, also known as MPN, is a chemical compound that has been extensively studied for its potential therapeutic applications in a variety of diseases. MPN belongs to a class of compounds known as pyridinyl ureas, which have been shown to exhibit a range of biological activities.
作用機序
The mechanism of action of N-(2-methoxyethyl)-N'-(3-methyl-2-pyridinyl)urea is not fully understood, but it is believed to involve the inhibition of specific signaling pathways. In cancer, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. In inflammation, this compound has been shown to inhibit the activity of the enzyme phosphodiesterase 4, which is involved in the production of inflammatory cytokines. In neurodegenerative disorders, this compound has been shown to protect against neuronal damage by reducing oxidative stress.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, reduction of inflammation, and protection against neuronal damage. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using N-(2-methoxyethyl)-N'-(3-methyl-2-pyridinyl)urea in lab experiments is its well-characterized mechanism of action, which allows for targeted studies of specific signaling pathways. Another advantage is its broad range of potential therapeutic applications. One limitation is its relatively low solubility, which may require the use of specialized solvents or delivery systems.
将来の方向性
There are several potential future directions for research on N-(2-methoxyethyl)-N'-(3-methyl-2-pyridinyl)urea. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus could be the identification of additional therapeutic applications for this compound, such as in metabolic disorders or infectious diseases. Finally, further studies could be conducted to elucidate the precise mechanism of action of this compound and to identify potential targets for drug development.
合成法
N-(2-methoxyethyl)-N'-(3-methyl-2-pyridinyl)urea can be synthesized by reacting 3-methyl-2-pyridinamine with 2-chloroethyl methyl ether, followed by reaction with isocyanate. The resulting product is then purified by recrystallization.
科学的研究の応用
N-(2-methoxyethyl)-N'-(3-methyl-2-pyridinyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, this compound has been shown to inhibit the growth of tumor cells by targeting specific signaling pathways. In inflammation, this compound has been shown to reduce the production of inflammatory cytokines. In neurodegenerative disorders, this compound has been shown to protect against neuronal damage.
特性
IUPAC Name |
1-(2-methoxyethyl)-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-8-4-3-5-11-9(8)13-10(14)12-6-7-15-2/h3-5H,6-7H2,1-2H3,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZUZWIBROJWEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}malononitrile](/img/structure/B4878462.png)
![4-({[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4878465.png)

![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4878481.png)
![3-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4878484.png)
![ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4878488.png)
![7-chloro-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-phenylquinoline](/img/structure/B4878496.png)
![methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}-2-furyl)benzoate hydrochloride](/img/structure/B4878520.png)
![2-[(4-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4878529.png)
![N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B4878538.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4878543.png)
![1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide](/img/structure/B4878550.png)

